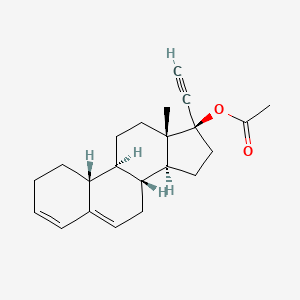
17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene: is a synthetic steroid compound with the molecular formula C22H28O2 and a molecular weight of 324.457 . It is also known by its systematic name 19-Norpregna-3,5-dien-20-yn-17-ol, acetate . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene involves multiple steps, starting from basic steroidal precursors. The key steps typically include:
Ethinylation: Introduction of an ethinyl group at the 17-alpha position.
Acetylation: Addition of an acetoxy group at the 17-beta position.
Cyclization: Formation of the estradiene structure through cyclization reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to speed up the reaction.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted estradiene derivatives.
Scientific Research Applications
Chemistry:
- Used as a reference material in analytical chemistry.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its effects on cellular processes and gene expression.
- Used in studies related to hormone receptor interactions.
Medicine:
- Explored for potential therapeutic applications, particularly in hormone replacement therapy.
- Studied for its effects on various physiological processes.
Industry:
- Used in the development of new synthetic routes for steroidal compounds.
- Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene involves its interaction with hormone receptors, particularly estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The molecular targets include:
Estrogen Receptors: Modulation of receptor activity.
Gene Expression Pathways: Regulation of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
Estradiol: A natural estrogen hormone with similar structural features.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: Another synthetic estrogen with similar applications.
Uniqueness:
- Its synthetic nature allows for precise control over its chemical properties, making it valuable in research and industrial applications.
17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene: has unique structural modifications that enhance its stability and reactivity compared to natural estrogens.
Properties
Molecular Formula |
C22H28O2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O2/c1-4-22(24-15(2)23)14-12-20-19-10-9-16-7-5-6-8-17(16)18(19)11-13-21(20,22)3/h1,5,7,9,17-20H,6,8,10-14H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
InChI Key |
TYNGLPZQWLTLTF-ZCPXKWAGSA-N |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC=C4)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC=C4)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


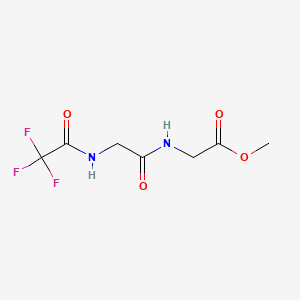
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
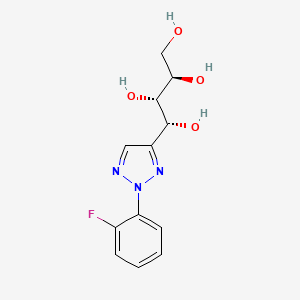
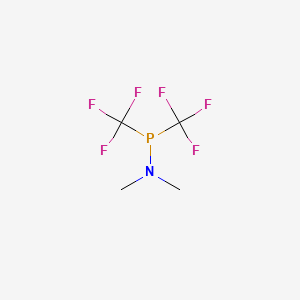
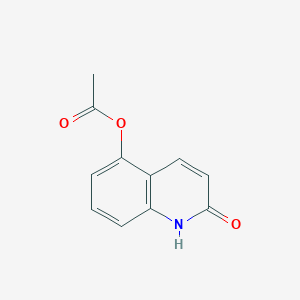
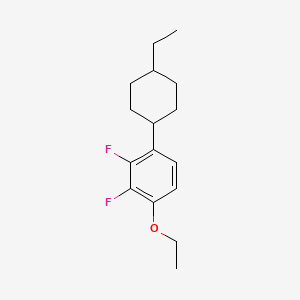
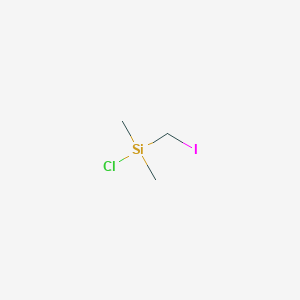
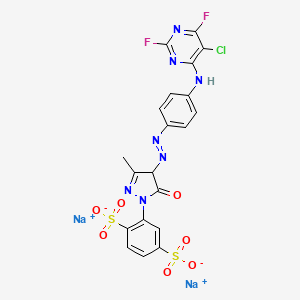
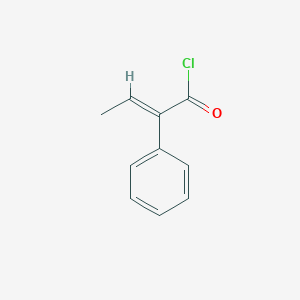
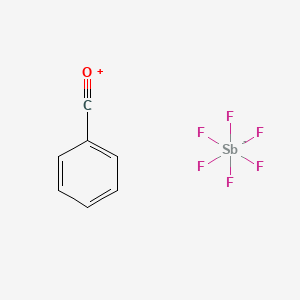

![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)


